![molecular formula C18H13BrClN3O2S B6568174 N-(4-{[(4-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide CAS No. 921584-62-5](/img/structure/B6568174.png)

N-(4-{[(4-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

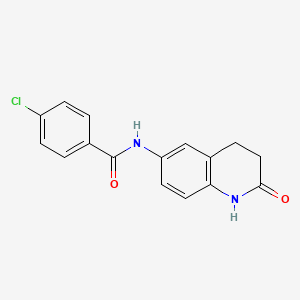

“N-(4-{[(4-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide” is a synthetic compound that has been studied for its pharmacological activities . It belongs to a class of compounds known as thiazole derivatives . Thiazole derivatives have been found to exhibit a variety of medicinal properties, including antimicrobial, antifungal, and antitumor activities .

Synthesis Analysis

The synthesis of this compound involves the formation of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .

Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .

Chemical Reactions Analysis

The thiazole nucleus in the compound is reported to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were confirmed by spectroanalytical data, including NMR and IR . The compound’s mass was determined to be 469 [M + +1] .

Applications De Recherche Scientifique

N-(4-{[(4-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide has been extensively studied for its potential applications in scientific research. It has been used as a substrate in enzyme assays, as a model compound for drug design, and as a tool for studying the structure and function of proteins. It has also been used to study the pharmacokinetics and pharmacodynamics of drugs, as well as to study the metabolism of drugs in vivo.

Mécanisme D'action

Target of Action

It has been found to exhibit promising antimicrobial and antiproliferative activities . This suggests that its targets could be key proteins or enzymes involved in microbial growth and cell proliferation.

Mode of Action

Thiazole nucleus, a key structural component of this compound, is known to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Biochemical Pathways

Given its antimicrobial and antiproliferative activities, it can be inferred that it likely interferes with essential biochemical pathways in microbes and cancer cells, leading to their inhibition or death .

Pharmacokinetics

The physicochemical properties and spectroanalytical data of this compound have been confirmed , which could provide a basis for further studies on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The compound has demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antiproliferative activity against the oestrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) . This suggests that the compound’s action results in the inhibition of microbial growth and cancer cell proliferation.

Avantages Et Limitations Des Expériences En Laboratoire

N-(4-{[(4-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide has several advantages for use in lab experiments. It is relatively stable and can be stored for long periods of time without significant degradation. It also has a low toxicity, making it safe to use in experiments involving human cells. However, it is relatively expensive and difficult to obtain, making it unsuitable for large-scale experiments.

Orientations Futures

The potential applications of N-(4-{[(4-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide in scientific research are numerous and still largely unexplored. Future research should focus on further elucidating the mechanism of action of this compound, as well as exploring its potential applications in drug design and drug metabolism studies. Additionally, further research should be done to determine its potential effects on hormones and other biochemical pathways. Finally, further research should be done to determine the best ways to synthesize and store this compound in order to make it more accessible and cost-effective for use in lab experiments.

Méthodes De Synthèse

N-(4-{[(4-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide is synthesized through a reaction between 4-bromophenylcarbamate and 4-chlorobenzoyl chloride. The reaction is catalyzed by a base such as pyridine and the product is isolated by recrystallization. This method of synthesis is relatively simple and yields a high purity product.

Analyse Biochimique

Biochemical Properties

The biochemical properties of N-(4-{[(4-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide are largely derived from its interactions with various biomolecules. The compound has been found to exhibit promising antimicrobial activity, potentially by blocking the biosynthesis of certain bacterial lipids . It also shows antiproliferative activity against certain cancer cell lines, such as the oestrogen receptor-positive human breast adenocarcinoma cell line (MCF7) .

Cellular Effects

This compound can influence cell function in several ways. Its antimicrobial activity can inhibit the growth of bacterial and fungal species, thereby affecting the microbial composition within a given environment . In terms of its antiproliferative activity, it can inhibit the growth of cancer cells, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Molecular docking studies suggest that it may interact with certain receptors within the cell . These interactions could lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .

Propriétés

IUPAC Name |

N-[4-[2-(4-bromoanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrClN3O2S/c19-12-3-7-14(8-4-12)21-16(24)9-15-10-26-18(22-15)23-17(25)11-1-5-13(20)6-2-11/h1-8,10H,9H2,(H,21,24)(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKNUQCJIHNZBHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-fluorophenyl)-1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6568102.png)

![1-[(3-nitrophenyl)methoxy]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B6568110.png)

![1-(4-fluorophenyl)-3-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B6568121.png)

![6-{[4-(4-chlorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6568126.png)

![6-{[4-(4-fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6568134.png)

![N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6568139.png)

![4-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B6568147.png)

![4-chloro-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B6568151.png)

![4-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6568160.png)

![4-chloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide](/img/structure/B6568176.png)

![4-chloro-N-(4-{[(3-chloro-4-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B6568177.png)